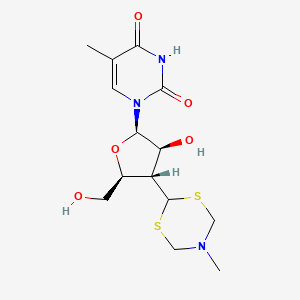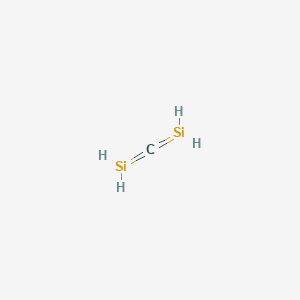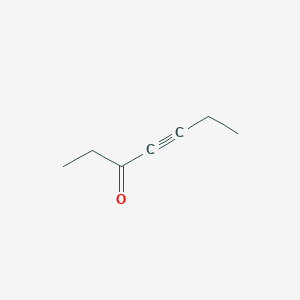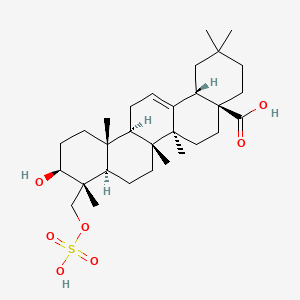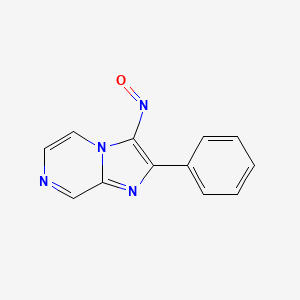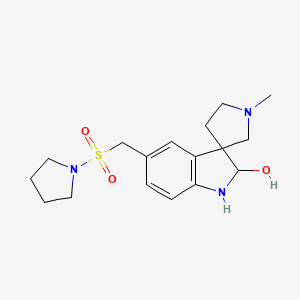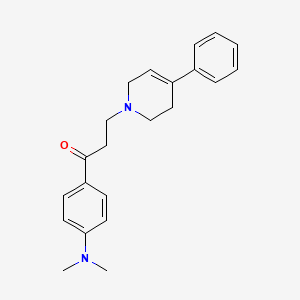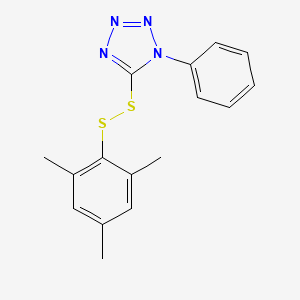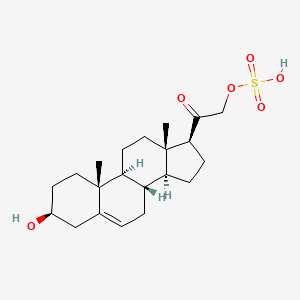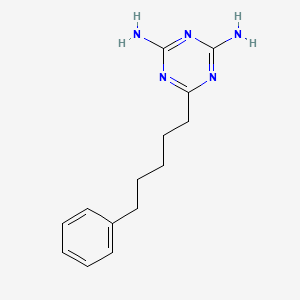
6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of a suitable triazine precursor with a phenylpentyl derivative. One common method is the nucleophilic substitution reaction where a triazine compound reacts with a phenylpentyl amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial steps often include the preparation of the triazine ring, followed by the introduction of the phenylpentyl group through a series of reactions. The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The phenylpentyl group can enhance its binding affinity to specific targets, leading to inhibition or activation of biological pathways. The triazine ring plays a crucial role in stabilizing the compound and facilitating its interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
6-(5-Phenylpentyl)-2,2’-bipyridine: This compound has a similar phenylpentyl group but features a bipyridine ring instead of a triazine ring.
6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine derivatives: Various derivatives with different substituents on the triazine ring.
Uniqueness
This compound is unique due to its specific combination of a triazine ring and a phenylpentyl group. This combination imparts distinct chemical properties and potential applications that are not observed in other similar compounds. The triazine ring provides stability and reactivity, while the phenylpentyl group enhances its binding affinity and specificity for certain targets.
Propiedades
Número CAS |
3275-46-5 |
|---|---|
Fórmula molecular |
C14H19N5 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
6-(5-phenylpentyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H19N5/c15-13-17-12(18-14(16)19-13)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H4,15,16,17,18,19) |
Clave InChI |
BZJOTVNQUCZHMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCCC2=NC(=NC(=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


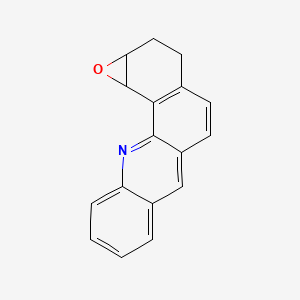


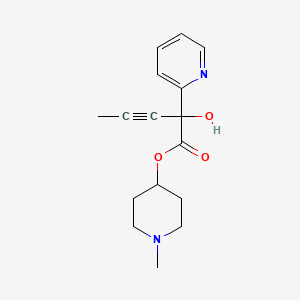
![[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)
